3-(3-Pyridyl)acrolein 3-(3-Pyridyl)acrolein
Brand Name: Vulcanchem
CAS No.: 28447-15-6
VCID: VC20752784
InChI: InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+
SMILES: C1=CC(=CN=C1)C=CC=O
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol

3-(3-Pyridyl)acrolein

CAS No.: 28447-15-6

Cat. No.: VC20752784

Molecular Formula: C8H7NO

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Pyridyl)acrolein - 28447-15-6

CAS No. 28447-15-6
Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
IUPAC Name (E)-3-pyridin-3-ylprop-2-enal
Standard InChI InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+
Standard InChI Key FLPQTOXLAPFNMR-DUXPYHPUSA-N
Isomeric SMILES C1=CC(=CN=C1)/C=C/C=O
SMILES C1=CC(=CN=C1)C=CC=O
Canonical SMILES C1=CC(=CN=C1)C=CC=O

3-(3-Pyridyl)acrolein is an α,β-unsaturated aldehyde derivative featuring a pyridine ring substituted at the 3-position. This compound is of interest in organic synthesis and biochemical research due to its reactive aldehyde group and heterocyclic structure. Below is a detailed analysis of its chemical identity, properties, and available research data.

Physical and Chemical Properties

Key physicochemical properties are summarized below:

PropertyValueSource
Melting Point66–68°C
SolubilityChloroform, Dichloromethane
Storage Conditions-20°C (Freezer)
AppearanceOff-White to Yellow Solid
StabilityAir-Sensitive

The compound’s α,β-unsaturated aldehyde group renders it highly reactive, analogous to acrolein (CH₂=CH–CHO), which undergoes Michael additions, polymerizations, and conjugate reactions .

Research and Applications

Biochemical Relevance

Acrolein derivatives are studied for their roles in DNA adduct formation and cytotoxicity. For example, acrolein reacts with deoxyguanosine to form 1,N²-propanodeoxyguanosine adducts, though 3-(3-Pyridyl)acrolein-specific studies are absent in the reviewed literature .

Antimicrobial Activity

Acrolein’s antimicrobial properties are well-documented, primarily through its action as an electrophile that disrupts microbial metabolism . While 3-(3-Pyridyl)acrolein’s bioactivity is unexplored, its structural similarity suggests potential reactivity with thiol groups in proteins or glutathione .

Analytical Characterization

3-(3-Pyridyl)acrolein can be analyzed via:

  • Chromatography: HPLC or GC-MS with derivatization .

  • Spectroscopy: NMR for structural confirmation .

Research Gaps and Future Directions

Current literature lacks detailed studies on:

  • Synthetic pathways for 3-(3-Pyridyl)acrolein.

  • Biological activity and toxicity profiles.

  • Applications in materials science or medicinal chemistry.

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